Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer

Description

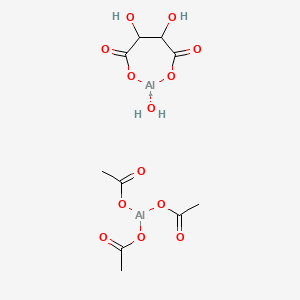

Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium is a dinuclear aluminium complex featuring a bridging tartrato(2-) ligand, three acetato ligands, and a hydroxy group. The stereoisomerism arises from the chiral configuration of the tartrate ligand, which bridges the two aluminium centers in a μ-O1,O2:O3,O4 fashion.

Properties

CAS No. |

97999-32-1 |

|---|---|

Molecular Formula |

C10H15Al2O13 |

Molecular Weight |

397.18 g/mol |

InChI |

InChI=1S/C4H6O6.3C2H4O2.2Al.H2O/c5-1(3(7)8)2(6)4(9)10;3*1-2(3)4;;;/h1-2,5-6H,(H,7,8)(H,9,10);3*1H3,(H,3,4);;;1H2/q;;;;+2;+3;/p-5 |

InChI Key |

GYBXFRFSESBURE-UHFFFAOYSA-I |

Canonical SMILES |

CC(=O)O[Al](OC(=O)C)OC(=O)C.C1(C(C(=O)O[Al]OC1=O)O)O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, typically involves the reaction of aluminum salts with tartrate and acetate ligands under controlled conditions. One common method includes dissolving aluminum nitrate in water, followed by the addition of sodium tartrate and sodium acetate. The reaction mixture is then heated to promote the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.

Reduction: Reduction reactions can alter the oxidation state of aluminum, potentially leading to the formation of aluminum metal or other reduced species.

Substitution: Ligand substitution reactions can occur, where the acetate or tartrate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH or temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction could produce aluminum metal.

Scientific Research Applications

Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.

Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in materials science for the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, exerts its effects involves its ability to coordinate with various substrates. The aluminum centers can interact with electron-rich sites on the substrates, facilitating catalytic reactions or binding to biological molecules. The tartrate and acetate ligands play a crucial role in stabilizing the complex and modulating its reactivity.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

- Structural Analysis : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of such complexes, resolving stereoisomerism, and validating ligand coordination modes .

- Stereochemical Resolution : The antimony compound’s (2R,3R)-tartrate configuration was confirmed via crystallography, a method applicable to the aluminium analog despite differences in metal-ligand bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.